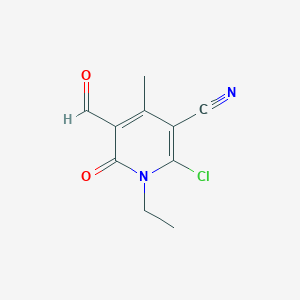
2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile” is a chemical with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 . It is used for research purposes .
Physical And Chemical Properties Analysis
This compound has a predicted melting point of 149.43°C and a predicted boiling point of approximately 310.9°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3, and the predicted refractive index is 1.56 at 20°C .Scientific Research Applications
2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has been used in a variety of scientific research applications. It has been used in organic synthesis as a starting material for the synthesis of a variety of compounds, including the antiviral drug sofosbuvir. It has also been used in drug design, as a template for the development of new drugs with improved pharmacological properties. In addition, this compound has been used in biochemistry studies, as it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Mechanism of Action
The mechanism of action of 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is not fully understood. However, it is believed that this compound inhibits the enzyme acetylcholinesterase by binding to its active site. This binding prevents the enzyme from breaking down acetylcholine, which is a neurotransmitter involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. In addition, this compound has been found to have an anti-inflammatory effect, and to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several advantages and limitations for use in laboratory experiments. One advantage is that it has a relatively simple synthesis method. In addition, this compound has a wide range of applications in scientific research, which makes it a useful starting material for a variety of experiments. However, this compound is a relatively unstable compound, which can make it difficult to work with in laboratory experiments.
Future Directions
The potential future directions of research involving 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile are numerous. One potential direction is the development of new drugs based on this compound’s structure and mechanism of action. In addition, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential applications in organic synthesis. Finally, research could be done to explore the potential of this compound as an inhibitor of other enzymes or as an anti-inflammatory agent.
Synthesis Methods
2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can be synthesized through a three-step process. First, 1-chloro-2-ethoxy-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine (CEFMOD) is synthesized by reacting 1-chloro-2-ethoxy-4-methyl-6-oxo-1,6-dihydropyridine (CEMOD) with formaldehyde in an aqueous solution. Second, CEFMOD is reacted with sodium hydroxide to form 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine (CEFMC). Finally, CEFMC is reacted with carbonitrile to form this compound.
properties
IUPAC Name |
2-chloro-1-ethyl-5-formyl-4-methyl-6-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-13-9(11)7(4-12)6(2)8(5-14)10(13)15/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEMJMCULVFVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)C=O)C)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

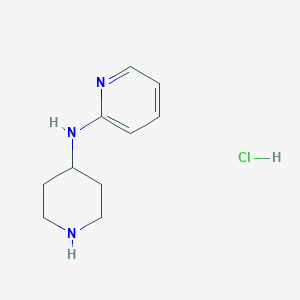
![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)
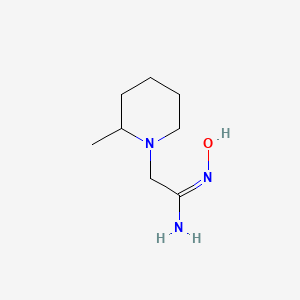
![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)
![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)
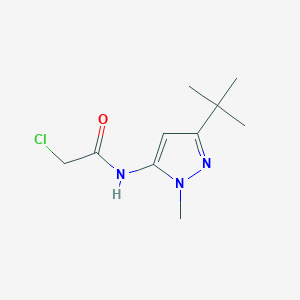

![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)


![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)
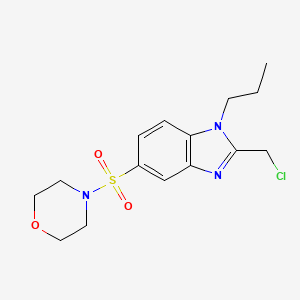
![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)
![2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B6144584.png)